![molecular formula C11H12ClNO7 B14238185 [(2R,4S)-4-chloro-1,3-dioxolan-2-yl]methanol;4-nitrobenzoic acid CAS No. 439921-45-6](/img/structure/B14238185.png)
[(2R,4S)-4-chloro-1,3-dioxolan-2-yl]methanol;4-nitrobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2R,4S)-4-chloro-1,3-dioxolan-2-yl]methanol;4-nitrobenzoic acid is a compound that combines two distinct chemical entities: a dioxolane derivative and a nitrobenzoic acid The dioxolane derivative is characterized by a five-membered ring containing two oxygen atoms and a chlorine substituent, while the nitrobenzoic acid features a benzene ring with a nitro group and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,4S)-4-chloro-1,3-dioxolan-2-yl]methanol typically involves the reaction of a suitable precursor with a chlorinating agent under controlled conditions. One common method is the reaction of a dioxolane derivative with thionyl chloride (SOCl₂) to introduce the chlorine substituent. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
For the preparation of 4-nitrobenzoic acid, nitration of benzoic acid is performed using a mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃). The reaction is exothermic and requires careful temperature control to avoid decomposition of the product. The resulting nitrobenzoic acid is then purified by recrystallization.
Industrial Production Methods
Industrial production of [(2R,4S)-4-chloro-1,3-dioxolan-2-yl]methanol;4-nitrobenzoic acid involves scaling up the laboratory synthesis methods. Large-scale chlorination reactions are conducted in batch reactors with efficient cooling systems to manage the exothermic nature of the reactions. The nitration process for 4-nitrobenzoic acid is similarly scaled up, with continuous monitoring of reaction parameters to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
[(2R,4S)-4-chloro-1,3-dioxolan-2-yl]methanol;4-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The dioxolane ring can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The nitro group in 4-nitrobenzoic acid can be reduced to an amino group using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: The chlorine atom in the dioxolane ring can be substituted with nucleophiles like hydroxide ions (OH⁻) to form hydroxyl derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH) in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of 4-aminobenzoic acid from 4-nitrobenzoic acid.
Substitution: Formation of hydroxyl derivatives from the dioxolane ring.
Wissenschaftliche Forschungsanwendungen
[(2R,4S)-4-chloro-1,3-dioxolan-2-yl]methanol;4-nitrobenzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of [(2R,4S)-4-chloro-1,3-dioxolan-2-yl]methanol;4-nitrobenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The dioxolane ring can interact with active sites of enzymes, potentially inhibiting their activity. The nitro group in 4-nitrobenzoic acid can undergo redox reactions, generating reactive intermediates that can modify cellular components and disrupt biological processes.
Vergleich Mit ähnlichen Verbindungen
[(2R,4S)-4-chloro-1,3-dioxolan-2-yl]methanol;4-nitrobenzoic acid can be compared with similar compounds such as:
[(2R,4S)-4-chloro-1,3-dioxolan-2-yl]methanol: Lacks the nitrobenzoic acid moiety, making it less versatile in terms of chemical reactivity.
4-nitrobenzoic acid: Lacks the dioxolane ring, limiting its potential interactions with enzymes and receptors.
[(2R,4S)-4-chloro-1,3-dioxolan-2-yl]methanol;4-aminobenzoic acid: The amino group in place of the nitro group alters its redox properties and biological activity.
The uniqueness of this compound lies in its combination of a reactive dioxolane ring and a nitrobenzoic acid moiety, providing a versatile platform for various chemical and biological applications.
Eigenschaften
CAS-Nummer |
439921-45-6 |
|---|---|
Molekularformel |
C11H12ClNO7 |
Molekulargewicht |
305.67 g/mol |
IUPAC-Name |
[(2R,4S)-4-chloro-1,3-dioxolan-2-yl]methanol;4-nitrobenzoic acid |
InChI |
InChI=1S/C7H5NO4.C4H7ClO3/c9-7(10)5-1-3-6(4-2-5)8(11)12;5-3-2-7-4(1-6)8-3/h1-4H,(H,9,10);3-4,6H,1-2H2/t;3-,4-/m.1/s1 |
InChI-Schlüssel |
YAKAGZVNNOELDT-WKUSAUFCSA-N |
Isomerische SMILES |
C1[C@@H](O[C@@H](O1)CO)Cl.C1=CC(=CC=C1C(=O)O)[N+](=O)[O-] |
Kanonische SMILES |
C1C(OC(O1)CO)Cl.C1=CC(=CC=C1C(=O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methyl-2-[3-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B14238103.png)
![2-Pyrrolidinecarboxamide, 1-[(3S)-5-chloro-1-[(2,4-dimethoxyphenyl)sulfonyl]-2,3-dihydro-3-(2-methoxyphenyl)-2-oxo-1H-indol-3-yl]-4-hydroxy-N,N-dimethyl-, (2S,4S)-](/img/structure/B14238114.png)
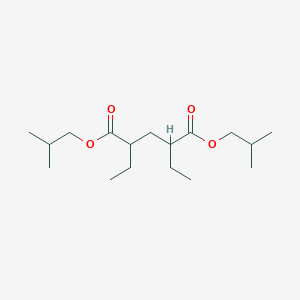
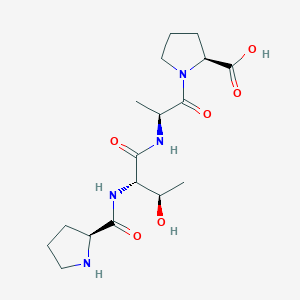
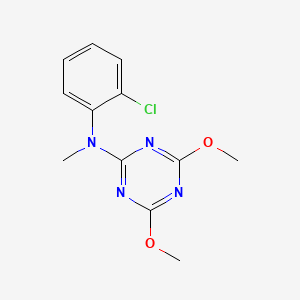
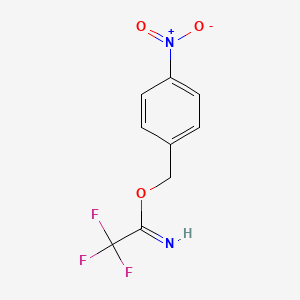
![7,7'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]di(heptan-1-ol)](/img/structure/B14238139.png)
![1-[(1,3-Benzothiazol-2-yl)sulfanyl]dodecan-2-ol](/img/structure/B14238144.png)

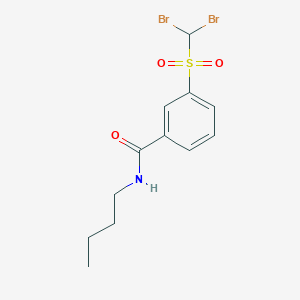
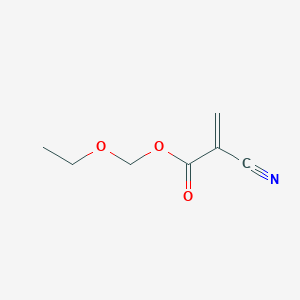
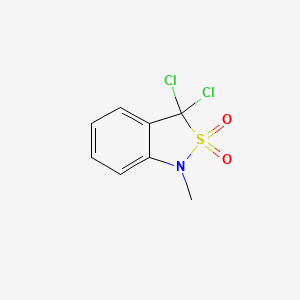

![([1,1'-Biphenyl]-4-yl)methyl 3-hydroxybutanoate](/img/structure/B14238179.png)
